molecular formula C21H32N2O4S B2968624 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide CAS No. 922050-58-6

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide

Cat. No.: B2968624
CAS No.: 922050-58-6
M. Wt: 408.56
InChI Key: PKYNPFPUVLKPOK-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is a useful research compound. Its molecular formula is C21H32N2O4S and its molecular weight is 408.56. The purity is usually 95%.
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Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4S/c1-15(2)13-23-18-11-10-16(12-19(18)27-14-21(3,4)20(23)24)22-28(25,26)17-8-6-5-7-9-17/h10-12,15,17,22H,5-9,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYNPFPUVLKPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3CCCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C19H27N2O4S
  • Molecular Weight : 373.56 g/mol

Structural Characteristics

The compound features a unique oxazepine ring which may contribute to its biological properties. The presence of the sulfonamide group also suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis.
  • Anticancer Properties : Some oxazepine derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds in this class may also modulate inflammatory pathways, providing therapeutic potential in chronic inflammatory diseases.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxazepine structure could enhance antibacterial potency.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that specific derivatives of oxazepines induced apoptosis through the activation of caspase pathways. The compound's ability to inhibit tumor growth was attributed to its interaction with DNA topoisomerases.

Anti-inflammatory Response

Research published in Pharmacology Reports highlighted the anti-inflammatory effects of similar sulfonamide compounds in animal models of arthritis. The compounds reduced pro-inflammatory cytokine levels and improved clinical scores.

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of folic acid synthesisJournal of Medicinal Chemistry
AnticancerInduction of apoptosis and cell cycle arrestCancer Research Journal
Anti-inflammatoryModulation of inflammatory cytokinesPharmacology Reports

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